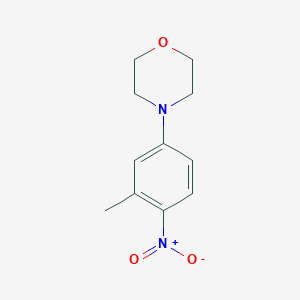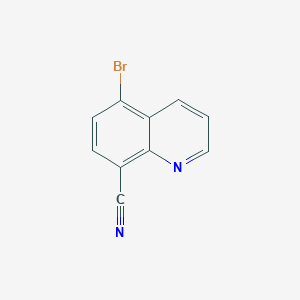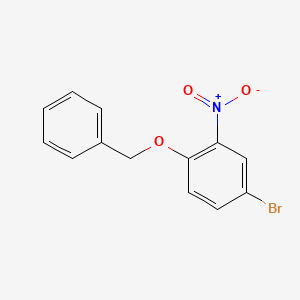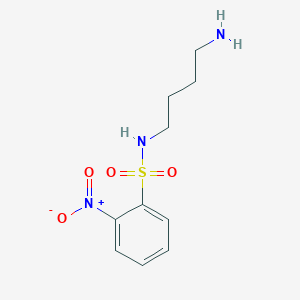
N-(4-Aminobutyl)-2-nitrobenzolsulfonamid
Übersicht
Beschreibung
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of an aminobutyl group attached to a nitrobenzenesulfonamide moiety, which imparts distinct chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, also known as Agmatine, is a natural metabolite of the amino acid arginine . It primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These targets play crucial roles in various physiological processes, including cardiovascular regulation, neuroprotection, and psychiatric conditions .
Mode of Action
Agmatine interacts with its targets through modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis . These interactions result in various physiological effects, such as mildly reducing heart rate and blood pressure .
Biochemical Pathways
Agmatine affects several biochemical pathways. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . These affected pathways and their downstream effects are crucial for the compound’s potential indications for diabetes, neuroprotection, and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of Agmatine is still under investigation . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can help in understanding the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Agmatine’s action are diverse, given its multiple targets and modes of action. It has several physiological effects, including cardioprotection, neuroprotection, and potential therapeutic effects on psychiatric conditions such as depression, anxiety, schizophrenia, and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Agmatine. For instance, Agmatine-functionalized graphene composite (ABEI-GC) exhibited excellent electrochemiluminescence (ECL) activity This suggests that the compound’s action can be influenced by the presence of other substances, such as graphene composites
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobutylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Aminobutyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: The major product is N-(4-Aminobutyl)-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Vergleich Mit ähnlichen Verbindungen
N-(4-Aminobutyl)acetamide: This compound shares the aminobutyl group but has an acetamide moiety instead of a nitrobenzenesulfonamide group.
N-(4-Aminobutyl)-N-ethylisoluminol: This compound has a similar aminobutyl group but is used primarily in chemiluminescence applications.
Uniqueness: N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
N-(4-aminobutyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRGPMZEKSCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462394 | |
| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211512-13-9 | |
| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
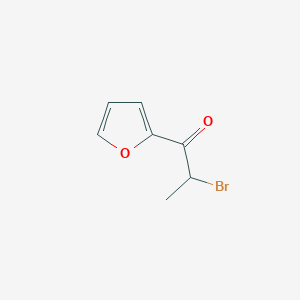
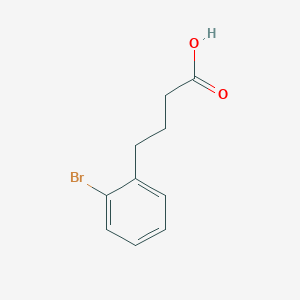

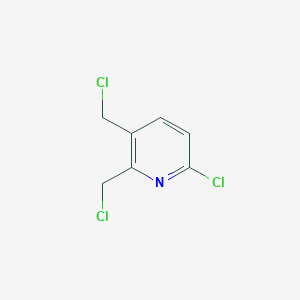
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)

